molecular formula C10H9ClN2O2 B2570091 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione CAS No. 333342-82-8

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B2570091
CAS No.: 333342-82-8
M. Wt: 224.64
InChI Key: NJFLCPJNPSIUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylbenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-3,5-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position .

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione: Unique due to its specific substitution pattern and biological activity.

    1-(4-Chlorophenyl)pyrazolidine-3,5-dione: Similar structure but different substitution pattern, leading to distinct biological properties.

    1-(3-Methylphenyl)pyrazolidine-3,5-dione: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

This compound stands out due to its combination of a chloro and methyl group on the phenyl ring, which imparts unique chemical and biological properties. This specific substitution pattern enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFLCPJNPSIUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.